molecular formula C10H8N4OS3 B4916542 N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4916542
M. Wt: 296.4 g/mol
InChI Key: JLDVUTNPBSCLNE-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The 5-methyl-1,3,4-thiadiazole moiety can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated acetamide to form the thioether linkage.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using appropriate cyano-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano and thioether positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for its antimicrobial, antifungal, or anticancer properties.

    Agriculture: As a pesticide or herbicide due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.

    Pesticidal Activity: It may disrupt essential biological processes in pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other thiadiazole derivatives such as:

Uniqueness

    This compound: stands out due to its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS3/c1-6-13-14-10(18-6)17-5-8(15)12-9-7(4-11)2-3-16-9/h2-3H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDVUTNPBSCLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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